5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde
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Overview
Description
5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde is an organic compound with the molecular formula C13H16ClNO2. This compound is characterized by the presence of a chloro-substituted benzaldehyde group and a morpholino ring with two methyl groups. It is a solid at room temperature and has a melting point of approximately 93-95°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with (2R,6S)-2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzoic acid.
Reduction: 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzoic acid
- 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzyl alcohol
- 5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzene
Uniqueness
5-Chloro-2-((2R,6S)-2,6-dimethylmorpholino)benzaldehyde is unique due to its specific combination of a chloro-substituted benzaldehyde group and a morpholino ring with two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-chloro-2-(2,6-dimethylmorpholin-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDQVKYKLVSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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